5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 284.10217365 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Nitration and Reduction Processes : Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the production of various nitration products and their subsequent reduction to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines (Gazizov et al., 2020).
- Solution-Phase Parallel Synthesis : Sun et al. (2011) conducted a solution-phase parallel synthesis of 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which is relevant for the rapid preparation of these compounds (Sun et al., 2011).
Potential Applications
- Antitumor and Antiviral Activities : A study by Islam et al. (2008) on the synthesis and evaluation of 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]-pyrimidin-5(4H)-ones revealed their antitumor and antiviral activities in vitro (Islam et al., 2008).
- Antimicrobial and Antifungal Activities : Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities (Komykhov et al., 2017).
- Tuberculostatic Activity : Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, finding significant potential in this area (Titova et al., 2019).
Structural and Physical Studies
- Crystal Structure and Spectroscopic Characterization : Lahmidi et al. (2019) investigated a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, providing insights into its crystal structure and spectroscopic characteristics (Lahmidi et al., 2019).
Other Relevant Research
- Dimroth Rearrangement and NMR Study : Salgado et al. (2011) conducted a study on the Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines to synthesize novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, offering insights into the reaction mechanisms and structural transformations (Salgado et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-3-4-10(19(20)21)6-11(8)17-12-5-9(2)16-13-14-7-15-18(12)13/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVSUUPWHABWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=CC(=NC3=NC=NN23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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